Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-4-5-11(15)10-9-18-8-6-12(10)16/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNYAXVBJQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2COCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with oxanone compounds under controlled conditions. One common method includes the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₄H₂₃N₁O₄
- Molecular Weight : 269.34 g/mol
- IUPAC Name : tert-butyl 2-(4-oxotetrahydro-2H-pyran-3-yl)pyrrolidine-1-carboxylate
- SMILES Notation : CC(C)(C)OC(=O)N1CCCC1C2COCCC2=O
The structure of the compound features a pyrrolidine ring linked to a tetrahydropyran derivative, which contributes to its biological activity and reactivity in chemical synthesis.
Scientific Research Applications
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate has shown promise in several areas of research:
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.
Organic Synthesis
- Building Block for Complex Molecules : Due to its unique structure, it serves as a versatile building block in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations.
Biological Studies
- Buffering Agent : The compound has been explored as a non-ionic organic buffering agent in biological systems, particularly in cell cultures where pH stability is crucial.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, altering cellular processes and leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs synthesized in and :
*Molecular weights estimated based on structural formulas.
Key Observations:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in all compounds enhances lipophilicity (logP > 3), but the 4-oxooxan group in the target compound may reduce logP compared to alkyl-substituted analogs.
- Stability : Silyl ether-containing analogs (e.g., (2S,3R)-configured compound) are prone to hydrolysis under acidic conditions, whereas the target compound’s ketone is stable under physiological pH.
Biological Activity
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in various biological and medicinal applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on available research.
Chemical Structure and Properties
- Molecular Formula : C14H23NO4
- Molecular Weight : 255.34 g/mol
- CAS Number : 1461709-24-9
The compound features a pyrrolidine ring and a tetrahydropyran structure, which contribute to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with oxanone compounds. A common method includes using tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a precursor, undergoing esterification and cyclization to yield the target compound.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. In particular, studies have shown its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and metabolic disorders.
Receptor Binding
The compound has been studied for its ability to bind to various receptors, suggesting potential applications in pharmacology. Its interaction with these receptors may modulate signaling pathways critical for cellular function and disease progression.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound displays cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with specific enzymatic processes or receptor activities, leading to altered cellular responses. Further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enzyme inhibition in metabolic pathways relevant to cancer therapy. |
| Study 2 | Showed receptor binding affinity that suggests modulatory effects on cellular signaling. |
| Study 3 | Reported cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer drug. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis often involves multi-step protocols. A typical approach includes:
- Protection of the pyrrolidine nitrogen : Use tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N) at 0–20°C to avoid side reactions .
- Functionalization of the oxane ring : Introduce the 4-oxooxan-3-yl moiety via oxidation or coupling reactions. For oxidation, hydrogen peroxide or potassium permanganate under acidic conditions may be used, while coupling might require palladium catalysts for cross-coupling .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are standard for isolating high-purity (>97%) products .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the tert-butyl group (singlet at ~1.4 ppm) and pyrrolidine/oxane protons (δ 3.0–4.5 ppm). Coupling patterns confirm stereochemistry .
- ¹³C NMR : Look for carbonyl signals (Boc group: ~155 ppm; oxane ketone: ~210 ppm) .
- IR Spectroscopy : Confirm Boc (C=O stretch at ~1700 cm⁻¹) and oxane ketone (C=O at ~1740 cm⁻¹) .
- Mass Spectrometry (MS) : Compare observed molecular ion ([M+H]⁺) with calculated values (e.g., m/z 269.28) to verify molecular formula .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Respiratory/eye protection : Use NIOSH-approved masks and goggles, as fine powders can irritate mucous membranes .
- Glove selection : Nitrile gloves are recommended due to compatibility with organic solvents like DCM .
- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile reagents (e.g., Et₃N) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for this compound when dealing with competing side reactions?
- Methodological Answer :
- Temperature control : Maintain low temperatures (0–20°C) during Boc protection to minimize elimination byproducts .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for coupling steps to enhance regioselectivity .
- In-situ monitoring : Use TLC or HPLC to track reaction progress and identify intermediates. Adjust stoichiometry (e.g., 1.2 equiv Boc₂O) to drive reactions to completion .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR signal splitting or unexpected IR absorptions) during the characterization of derivatives?
- Methodological Answer :
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in the pyrrolidine ring .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations can confirm connectivity between the oxane ketone and adjacent carbons .
- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16) to identify unexpected absorptions (e.g., residual solvent) .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantiopure starting materials (e.g., (R)-proline derivatives) to dictate stereochemistry at the pyrrolidine ring .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for ketone reductions or Michael additions to the oxane moiety .
- X-ray crystallography : Confirm absolute configuration of intermediates using single-crystal diffraction (e.g., triclinic P1 space group, α/β angles ~80–90°) .
Q. What computational tools are suitable for predicting the reactivity and stability of this compound in novel reaction environments?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., Boc deprotection under acidic conditions) and optimize reaction pathways .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxane ring) with stability using software like MOE .
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior during crystallization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer :
- Recrystallization optimization : Test solvent mixtures (e.g., ethanol/water vs. acetone/hexane) to isolate polymorphs, as melting points vary with crystal packing .
- DSC analysis : Perform differential scanning calorimetry to detect phase transitions (e.g., glass transitions) that may obscure melting ranges .
- Impurity profiling : Use HPLC-MS to quantify trace impurities (<3%) that depress melting points .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
